molecular formula C24H26O12 B12292779 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside

4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside

Cat. No.: B12292779
M. Wt: 506.5 g/mol
InChI Key: GBHHLVBZMNCURY-UHFFFAOYSA-N
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Description

4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside is a biochemical reagent used primarily in the field of biomedicine. It is a fluorogenic substrate for the enzyme beta-galactosidase, which upon hydrolysis releases a fluorescent product, 4-methylumbelliferone. This compound is widely used in enzymatic assays to detect and measure the activity of beta-galactosidase in various biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside involves the acetylation of 4-methylumbelliferyl beta-D-galactopyranoside. The reaction typically uses acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the tetra-O-acetylated product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside primarily undergoes hydrolysis reactions. When exposed to beta-galactosidase, the acetyl groups are removed, and the compound is converted to 4-methylumbelliferone, which is fluorescent.

Common Reagents and Conditions

Major Products

The major product of the hydrolysis reaction is 4-methylumbelliferone, a fluorescent compound that is easily detectable using fluorescence spectroscopy.

Scientific Research Applications

4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside involves its hydrolysis by the enzyme beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent. This fluorescence can be measured to quantify the activity of beta-galactosidase in the sample.

Comparison with Similar Compounds

4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside is unique due to its tetra-O-acetylation, which makes it a suitable substrate for beta-galactosidase. Similar compounds include:

    4-Methylumbelliferyl beta-D-glucopyranoside: Used as a substrate for beta-glucosidase.

    4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide: Used for detecting beta-N-acetylhexosaminidase activity.

    4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside: Used in assays for alpha-mannosidase.

These compounds share the common feature of releasing 4-methylumbelliferone upon enzymatic hydrolysis, making them valuable tools in various biochemical assays.

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHHLVBZMNCURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863700
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4,6-tetra-O-acetylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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